Cas no 122548-04-3 (L-Histidinamide,L-threonyl-3-hydroxy-L-tyrosyl-N-[(1Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]- (9CI))
![L-Histidinamide,L-threonyl-3-hydroxy-L-tyrosyl-N-[(1Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]- (9CI) structure](https://www.kuujia.com/scimg/cas/122548-04-3x500.png)
122548-04-3 structure
Product name:L-Histidinamide,L-threonyl-3-hydroxy-L-tyrosyl-N-[(1Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]- (9CI)
L-Histidinamide,L-threonyl-3-hydroxy-L-tyrosyl-N-[(1Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- L-Histidinamide,L-threonyl-3-hydroxy-L-tyrosyl-N-[(1Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]- (9CI)
- (2S,3R)-2-amino-N-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]-N-[(2S)-2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-3-hydroxybutanamide
- halocyamine B
- L-Histidinamide, L-threonyl-3-hydroxy-L-tyrosyl-N-((1Z)-2-(6-bromo-1H-indol-3-yl)ethenyl)-
- L-Histidinamide, L-threonyl-3-hydroxy-L-tyrosyl-N-(2-(6-bromo-1H-indol-3-yl)ethenyl)-, (Z)-
- N-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]-N-[(2S,3R)-2-amino-3-hydroxybutanoyl]-Nalpha-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]-L-histidinamide
- Threonyl-6,7-dihydroxyphenylalanyl-histidyl-6-bromo-8,9-didehydrotryptamine
- 122548-04-3
-
- Inchi: InChI=1S/C29H32BrN7O6/c1-15(38)26(32)29(43)37(27(41)21(31)8-16-2-5-24(39)25(40)9-16)28(42)23(11-19-13-33-14-36-19)34-7-6-17-12-35-22-10-18(30)3-4-20(17)22/h2-7,9-10,12-15,21,23,26,34-35,38-40H,8,11,31-32H2,1H3,(H,33,36)/b7-6-/t15-,21+,23+,26+/m1/s1
- InChI Key: AOYPXEUCIFBDES-IKEBQYQCSA-N
- SMILES: C[C@H]([C@@H](C(N(C([C@H](CC1=CN=CN1)N/C=C\C1=CNC2=CC(=CC=C12)Br)=O)C([C@H](CC1=CC=C(O)C(O)=C1)N)=O)=O)N)O
Computed Properties
- Exact Mass: 651.1443
- Monoisotopic Mass: 653.15974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 43
- Rotatable Bond Count: 11
- Complexity: 1010
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 224Ų
Experimental Properties
- PSA: 217.88
L-Histidinamide,L-threonyl-3-hydroxy-L-tyrosyl-N-[(1Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]- (9CI) Related Literature
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
122548-04-3 (L-Histidinamide,L-threonyl-3-hydroxy-L-tyrosyl-N-[(1Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]- (9CI)) Related Products
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 57707-64-9(2-azidoacetonitrile)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
